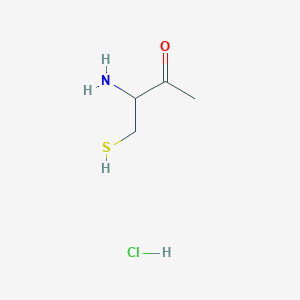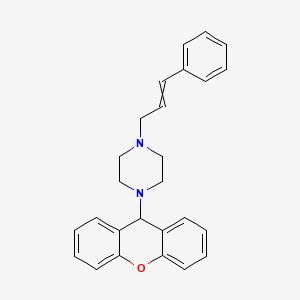
3-(Chloromethyl)hept-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)hept-3-ene is an organic compound characterized by a heptene backbone with a chloromethyl group attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)hept-3-ene typically involves the chloromethylation of hept-3-ene. One common method is the reaction of hept-3-ene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the double bond of hept-3-ene to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure better control over reaction conditions and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)hept-3-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the heptene backbone can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Electrophilic Addition: Halogens like bromine or chlorine can be added across the double bond in the presence of a solvent like dichloromethane.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to convert the double bond into an epoxide.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or ethers can be formed.
Addition Products: Dihalides or hydrogenated alkanes are common products of addition reactions.
Oxidation Products: Epoxides or hydroxylated derivatives are typical oxidation products.
Applications De Recherche Scientifique
3-(Chloromethyl)hept-3-ene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce functional groups into drug candidates, potentially enhancing their biological activity.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The reactivity of the chloromethyl group allows for the modification of biomolecules, aiding in the study of biological processes.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)hept-3-ene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Heptene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-(Bromomethyl)hept-3-ene: Similar in structure but with a bromomethyl group, which can lead to different reactivity and selectivity in reactions.
3-(Hydroxymethyl)hept-3-ene: Contains a hydroxymethyl group, making it more suitable for reactions involving hydrogen bonding or further oxidation.
Uniqueness
3-(Chloromethyl)hept-3-ene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in organic synthesis and various research applications.
Propriétés
Numéro CAS |
65588-46-7 |
|---|---|
Formule moléculaire |
C8H15Cl |
Poids moléculaire |
146.66 g/mol |
Nom IUPAC |
3-(chloromethyl)hept-3-ene |
InChI |
InChI=1S/C8H15Cl/c1-3-5-6-8(4-2)7-9/h6H,3-5,7H2,1-2H3 |
Clé InChI |
FVHYBJRVHJBRPD-UHFFFAOYSA-N |
SMILES canonique |
CCCC=C(CC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
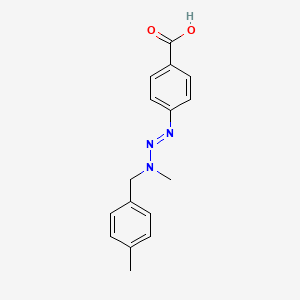
![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
![S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate](/img/structure/B14483068.png)
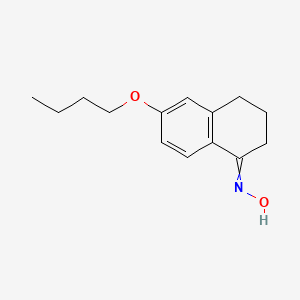


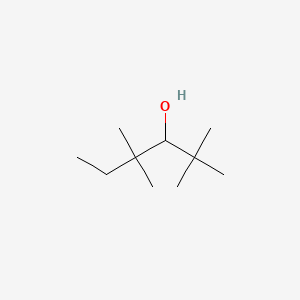
![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)


